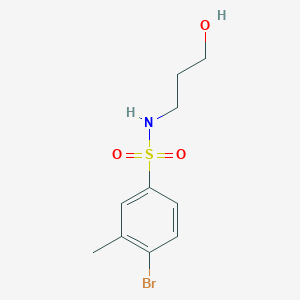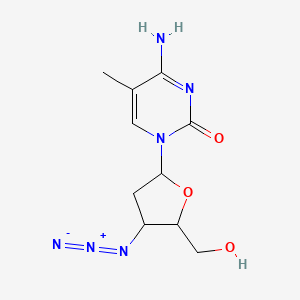
4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2’,3’-dideoxy-5-methylcytidine is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. It has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves the azidation of a suitable precursor, typically a 2’,3’-dideoxy-5-methylcytidine derivative. The azidation reaction is usually carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 3’-Azido-2’,3’-dideoxy-5-methylcytidine are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
Aminated Derivatives: Reduction of the azido group results in the formation of amine derivatives.
Applications De Recherche Scientifique
3’-Azido-2’,3’-dideoxy-5-methylcytidine has several scientific research applications, including:
Antiviral Research: It is a potent inhibitor of human immunodeficiency virus type 1 and has been studied for its potential use in antiviral therapies.
Telomerase Inhibition: The compound and its derivatives have been shown to inhibit telomerase activity, leading to telomere shortening in certain cell lines.
Pharmacokinetics Studies: Research has been conducted on its pharmacokinetics and metabolism in animal models.
Mécanisme D'action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves its incorporation into the viral DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination and inhibition of viral replication . Additionally, it inhibits telomerase activity by incorporating into the telomeric DNA, leading to telomere shortening .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapies.
Uniqueness
3’-Azido-2’,3’-dideoxy-5-methylcytidine is unique due to its dual functionality as both an antiviral agent and a telomerase inhibitor. This dual functionality makes it a valuable compound for research in both antiviral therapies and cancer treatment .
Propriétés
IUPAC Name |
4-amino-1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


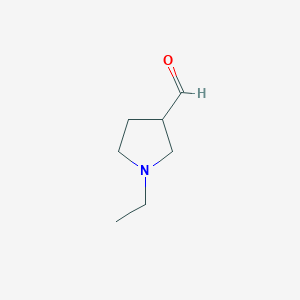

![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)


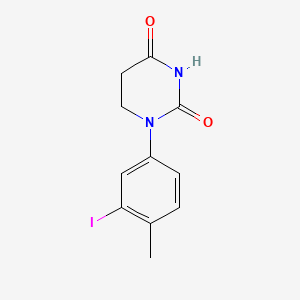
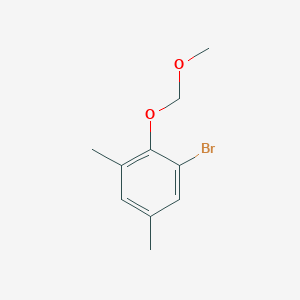

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)


